6-Methylbenzo[d][1,3]dioxol-5-amine
Overview
Description
6-Methylbenzo[d][1,3]dioxol-5-amine is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzo[d][1,3]dioxole, featuring a methyl group at the 6-position and an amine group at the 5-position
Scientific Research Applications
6-Methylbenzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amine functionalities.
Safety and Hazards
The safety information for 6-Methylbenzo[d][1,3]dioxol-5-amine indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbenzo[d][1,3]dioxol-5-amine typically involves the nitration of 3,4-methylenedioxy toluene followed by reduction. The process can be summarized as follows:
Nitration: 3,4-Methylenedioxy toluene is nitrated using nitric acid in acetic acid to form 2-nitro-4,5-methylenedioxy toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and isocyanates are used for forming amides, sulfonamides, and ureas, respectively.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of amides, sulfonamides, or ureas.
Mechanism of Action
The mechanism of action of 6-Methylbenzo[d][1,3]dioxol-5-amine depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-amine: Lacks the methyl group at the 6-position.
6-Methylbenzo[d][1,3]dioxole: Lacks the amine group at the 5-position.
3,4-Methylenedioxy toluene: Lacks the amine group and has a methyl group at a different position.
Uniqueness
6-Methylbenzo[d][1,3]dioxol-5-amine is unique due to the presence of both a methyl group and an amine group on the benzo[d][1,3]dioxole ring.
Properties
IUPAC Name |
6-methyl-1,3-benzodioxol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3H,4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLGEPXBHVTBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498520 | |
Record name | 6-Methyl-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62052-49-7 | |
Record name | 6-Methyl-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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